
(R)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromo-2-fluoroaniline.
Protection: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Formation of the Acetic Acid Derivative: The protected aniline is then reacted with a suitable acetic acid derivative to form the desired product.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of halogenated amino acids on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid hydrochloride
- ®-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride
- ®-2-Amino-2-(3-bromo-2-chlorophenyl)acetic acid hydrochloride
Uniqueness
®-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H8BrClFNO2 |
|---|---|
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-2-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-5-3-1-2-4(6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Clave InChI |
GVUKYQXVACUDSQ-OGFXRTJISA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)F)[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



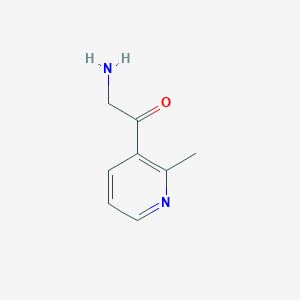
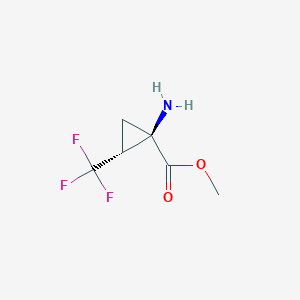

![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
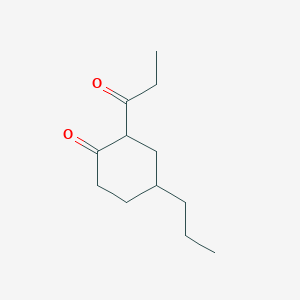

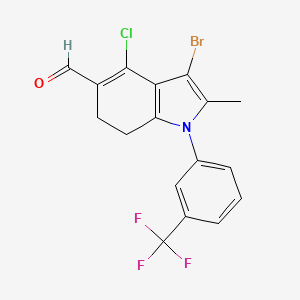
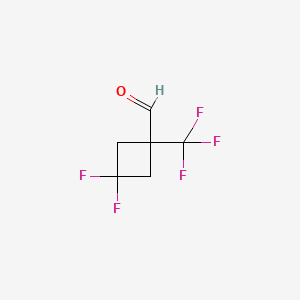


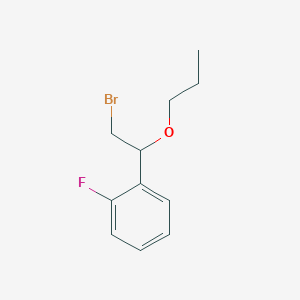

![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
